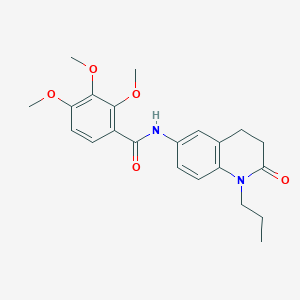

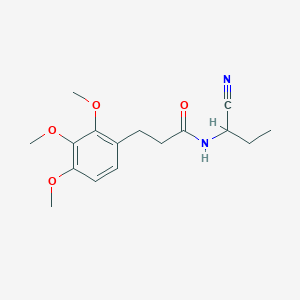

2,3,4-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2,3,4-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring and the attachment of the trimethoxybenzamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a propyl group, and a trimethoxybenzamide group. The exact 3D structure would depend on the specific stereochemistry of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide group and the tetrahydroquinoline ring. These functional groups can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .科学的研究の応用

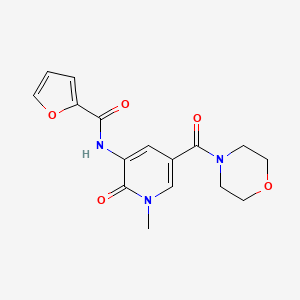

Heterocyclic Compounds Synthesis

Research on compounds structurally related to 2,3,4-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide often focuses on the synthesis of heterocyclic derivatives due to their significance in medicinal chemistry. For instance, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thio counterparts were synthesized through the reaction of methyl anthranilate with aryl-1,3,4-oxadiazolines, showcasing a method for producing compounds with potential biological activities (Chau, Saegusa, & Iwakura, 1982).

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which share a resemblance to the queried compound in terms of structural framework, were synthesized and demonstrated significant in vitro antitumor activity. This highlights the importance of such compounds in the development of new cancer therapies (Al-Suwaidan et al., 2016).

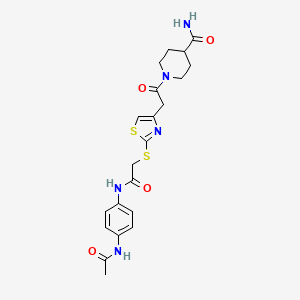

Ligand Binding Studies

Methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, structurally related to the compound , were synthesized and evaluated for their affinity towards apamin-sensitive binding sites, indicating potential applications in neuropharmacology and the study of calcium-activated potassium channels (Graulich et al., 2006).

Synthesis of Complex Heterocycles

Research into the synthesis of tetra- and penta-heterocyclic compounds incorporating isoquinoline moieties, akin to the query compound, showcases the potential of these structures in generating complex molecules with diverse biological activities (Abdallah, Hassaneen, & Abdelhadi, 2009).

Regioselectivity in Synthesis

Studies on the regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, closely related to the target compound, offer insights into the precise manipulation of molecular structures for achieving desired pharmacological properties (Batalha et al., 2019).

作用機序

Target of Action

Compounds with similar structures have been known to interact with various enzymes and proteins, influencing their function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound These factors can include temperature, pH, and the presence of other molecules

将来の方向性

特性

IUPAC Name |

2,3,4-trimethoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-5-12-24-17-9-7-15(13-14(17)6-11-19(24)25)23-22(26)16-8-10-18(27-2)21(29-4)20(16)28-3/h7-10,13H,5-6,11-12H2,1-4H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARMBPBXHZBXFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2357128.png)

![2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile](/img/structure/B2357130.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2357134.png)

![Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2357135.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2357138.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B2357140.png)

![5-ethyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2357146.png)

![1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2357147.png)